molecular formula C17H11ClF3NS B2831620 6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 478043-57-1

6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline

Cat. No. B2831620
CAS RN: 478043-57-1
M. Wt: 353.79
InChI Key: RCFDHOODYAHYKR-UHFFFAOYSA-N
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Description

“6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline” is a chemical compound with the molecular formula C17H11ClF3NS . It is a derivative of quinoline, a class of organic compounds that are widely used in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C17H11ClF3NS. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Attached to this core are a chloro group, a methyl group, and a sulfanyl group linked to a trifluoromethyl-substituted phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. In general, quinoline derivatives can participate in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Based on its molecular formula, it is predicted to have a density of 1.41±0.1 g/cm3 and a boiling point of 453.3±45.0 °C .

Scientific Research Applications

Coordination Complex Formation

Research indicates the potential of quinoline derivatives, similar in structure to 6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline, in forming discrete polynuclear metal complexes with silver(I). These complexes demonstrate varied coordination modes influenced by ligand modifications and counter anion variations, showcasing the utility of quinoline derivatives in designing tailored metal-organic frameworks with potential applications in catalysis and material science (Song et al., 2003).

Heterocyclic Compound Synthesis

Quinoline-based compounds have been synthesized starting from related precursors, highlighting their importance in generating new heterocyclic compounds with potential biological activities. This includes the synthesis of various substituted quinoxalines with potential applications in drug development and materials science (Didenko et al., 2015).

Biological Activity Exploration

Quinoline derivatives containing sulfur have shown significant biological activities, including antitumor, antimicrobial, and analgesic properties. These findings underscore the potential of such compounds in pharmaceutical research and development, particularly in creating new therapeutic agents (Aleksanyan & Hambardzumyan, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemical compounds with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various industries, such as pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to optimize its synthesis and understand its mechanism of action .

properties

IUPAC Name

6-chloro-4-methyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NS/c1-10-7-16(22-15-6-5-12(18)9-14(10)15)23-13-4-2-3-11(8-13)17(19,20)21/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFDHOODYAHYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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